molecular formula C18H15N3O3 B268009 N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide

N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide

Cat. No. B268009
M. Wt: 321.3 g/mol
InChI Key: QQMDTYHUGNJOIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide, also known as FIPI, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2008 and has since been studied for its potential applications in various fields, including cancer research, immunology, and neuroscience.

Mechanism of Action

N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide inhibits the activity of PLD by binding to its active site and preventing the hydrolysis of phosphatidylcholine to generate phosphatidic acid. This leads to a decrease in the levels of phosphatidic acid, which is a key signaling molecule involved in cell proliferation and survival.
Biochemical and Physiological Effects
In addition to its effects on PLD activity, N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide has been shown to modulate other signaling pathways involved in cell proliferation and survival. It has been shown to inhibit the activity of Akt, a key signaling molecule involved in cancer cell survival, and to activate the JNK pathway, which is involved in apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide in lab experiments is its specificity for PLD. This allows researchers to selectively target this enzyme and study its role in various cellular processes. However, N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide. One area of interest is the development of more potent and selective PLD inhibitors based on the structure of N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide. Another area of interest is the study of the effects of N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide on other signaling pathways involved in cancer cell proliferation and survival. Finally, the potential therapeutic applications of N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide in cancer treatment and other diseases are also an area of active research.

Synthesis Methods

The synthesis of N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide involves several steps, including the reaction of isonicotinic acid with thionyl chloride, the reaction of the resulting acid chloride with 3-aminobenzophenone, and the reaction of the resulting amide with 2-furylacetic acid. The final product is obtained by treating the resulting intermediate with ammonia gas.

Scientific Research Applications

N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of phospholipase D (PLD), an enzyme that plays a key role in cancer cell proliferation and survival. Inhibition of PLD activity by N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

Product Name

N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

N-[3-(furan-2-ylmethylcarbamoyl)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C18H15N3O3/c22-17(20-12-16-5-2-10-24-16)14-3-1-4-15(11-14)21-18(23)13-6-8-19-9-7-13/h1-11H,12H2,(H,20,22)(H,21,23)

InChI Key

QQMDTYHUGNJOIJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=NC=C2)C(=O)NCC3=CC=CO3

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=NC=C2)C(=O)NCC3=CC=CO3

Origin of Product

United States

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